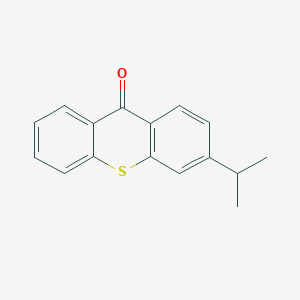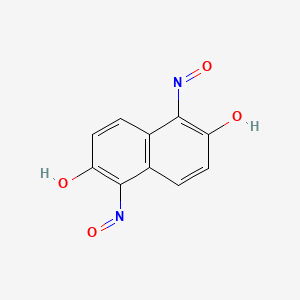
Glycerol 3-oxotetradecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycerol 3-oxotetradecanoate is an ester compound formed from glycerol and 3-oxotetradecanoic acid It is a type of glycerolipid, which are molecules composed of glycerol and fatty acids
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Glycerol 3-oxotetradecanoate can be synthesized through esterification reactions. One common method involves reacting glycerol with 3-oxotetradecanoic acid in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction typically requires anhydrous conditions to prevent hydrolysis of the ester bond.
Industrial Production Methods: On an industrial scale, this compound can be produced through transesterification processes. This involves the reaction of triglycerides with methanol or ethanol in the presence of a base catalyst, such as sodium methoxide or potassium hydroxide. The resulting glycerol esters can then be purified through distillation or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions: Glycerol 3-oxotetradecanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming glycerol 3-hydroxytetradecanoate.
Substitution: The ester bond can be hydrolyzed under acidic or basic conditions to yield glycerol and 3-oxotetradecanoic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products:
Oxidation: 3-oxotetradecanoic acid or tetradecanedioic acid.
Reduction: Glycerol 3-hydroxytetradecanoate.
Hydrolysis: Glycerol and 3-oxotetradecanoic acid.
Aplicaciones Científicas De Investigación
Glycerol 3-oxotetradecanoate has diverse applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its role in lipid metabolism and as a substrate for enzymatic reactions.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and as a precursor for bioactive molecules.
Industry: Utilized in the production of biodegradable polymers and surfactants.
Mecanismo De Acción
The mechanism of action of glycerol 3-oxotetradecanoate involves its interaction with enzymes and cellular pathways. It can be hydrolyzed by lipases to release glycerol and 3-oxotetradecanoic acid, which can then enter metabolic pathways. The compound may also act as a signaling molecule, influencing cellular processes such as lipid metabolism and energy homeostasis.
Comparación Con Compuestos Similares
Glycerol 3-hydroxytetradecanoate: Similar structure but with a hydroxyl group instead of a keto group.
Glycerol 3-oxooctanoate: Shorter carbon chain length but similar functional groups.
Uniqueness: Glycerol 3-oxotetradecanoate is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Its keto group allows for specific reactions and interactions that are not possible with hydroxyl or other functional groups.
Propiedades
Número CAS |
128331-49-7 |
|---|---|
Fórmula molecular |
C17H34O6 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
3-oxotetradecanoic acid;propane-1,2,3-triol |
InChI |
InChI=1S/C14H26O3.C3H8O3/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17;4-1-3(6)2-5/h2-12H2,1H3,(H,16,17);3-6H,1-2H2 |
Clave InChI |
OBUIJXGSLHKGIH-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)CC(=O)O.C(C(CO)O)O |
Descripción física |
solid fatty flakes with essentially no odour |
Solubilidad |
insoluble in water; soluble in oils |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(Naphthalen-1-yl)ethenyl]-2H-1-benzopyran-2-one](/img/structure/B14290575.png)

![N-[1-(Diethylamino)-1-oxopropan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14290584.png)
![N-{3-Oxo-3-[(propan-2-yl)amino]propyl}pyridine-3-carboxamide](/img/structure/B14290590.png)

![1-[4-(Dimethylamino)phenyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14290613.png)



![Silane, [(1-cyclohexylethenyl)oxy]trimethyl-](/img/structure/B14290629.png)



